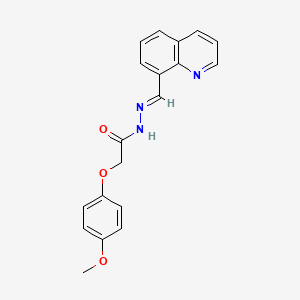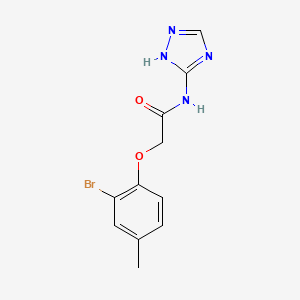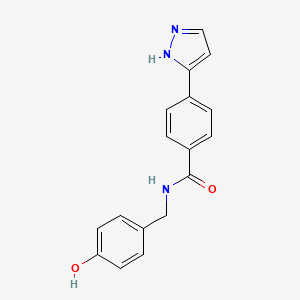
4-(hydroxyimino)-4,5,6,7-tetrahydro-1-benzofuran-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Hydroxyimino)-4,5,6,7-tetrahydro-1-benzofuran-2-carboxylic acid is a chemical compound that likely belongs to the benzofuran class, which are fused heterocyclic compounds containing a benzene ring and a furan ring. These compounds often exhibit interesting chemical and physical properties due to their unique structure.
Synthesis Analysis
The synthesis of benzofuran derivatives typically involves strategies like the Friedländer condensation reaction, which was used to synthesize a series of novel methylenedioxy-bearing benzofuran derivatives, demonstrating the versatility of methods available for constructing the benzofuran scaffold (Gao, Liu, Jiang, & Li, 2011).
Molecular Structure Analysis
Benzofuran derivatives' structures are often confirmed using various spectral techniques, including NMR, IR, and MS. For example, a study on the synthesis and properties of certain benzofuran derivatives highlighted the use of these spectral methods to elucidate the molecular structures of the synthesized compounds (Nan, Bunge, Cîrcu, Petran, Hădade, & Filip, 2017).
Chemical Reactions and Properties
Benzofuran compounds can undergo various chemical reactions, including electrochemical oxidation, which has been explored for the synthesis of new benzofuran derivatives. One study demonstrated the electrochemical synthesis of a benzofuran derivative using cyclic voltammetry and controlled-potential coulometry (Moghaddam et al., 2006).
Physical Properties Analysis
The physical properties of benzofuran derivatives, such as their solubility and thermal behavior, can be influenced by their molecular structure. For instance, the synthesis of poly(benzofuran-co-arylacetic acid) polymers revealed that the presence of benzofuranone units affected the solubility and thermal properties of the resulting polymers (Nan et al., 2017).
Chemical Properties Analysis
The chemical properties of benzofuran derivatives can be tailored by introducing various functional groups. A study on the synthesis of 2-(hydroxyimino)-dihydropyrimidine-5-carboxylic acids showcased the impact of the hydroxyimino group on the antimicrobial activity of the synthesized compounds, highlighting the chemical versatility of benzofuran derivatives (Shastri & Post, 2019).
Scientific Research Applications
Antioxidant Properties and Structure-Activity Relationships
Hydroxycinnamic acids (HCAs) are phytochemicals with significant biological properties, including antioxidant activities. Research has focused on understanding the structure-activity relationships (SARs) of HCAs to generate more potent antioxidant molecules. The presence of an unsaturated bond and modifications of the aromatic ring and carboxylic function significantly influence antioxidant activity. These studies highlight the importance of specific structural features for the antioxidant properties of compounds, which could be relevant for designing derivatives of 4-(hydroxyimino)-4,5,6,7-tetrahydro-1-benzofuran-2-carboxylic acid for scientific research applications (Razzaghi-Asl et al., 2013).
Biologically Active Plant-Derived Compounds
The study of natural carboxylic acids from plants, such as benzoic acid and cinnamic acid, reveals their diverse biological activities, including antioxidant, antimicrobial, and cytotoxic activities. These findings suggest that structurally similar compounds, like 4-(hydroxyimino)-4,5,6,7-tetrahydro-1-benzofuran-2-carboxylic acid, may also possess valuable biological properties worthy of exploration in scientific research (Godlewska-Żyłkiewicz et al., 2020).
Biocatalyst Inhibition by Carboxylic Acids
Understanding the inhibition of biocatalysts by carboxylic acids is crucial for developing microbial strains with improved industrial performance. This research area is particularly relevant for biotechnological applications, including the production of biofuels and biorenewable chemicals. Insights from these studies can inform the engineering of microbes for the efficient conversion of compounds like 4-(hydroxyimino)-4,5,6,7-tetrahydro-1-benzofuran-2-carboxylic acid into valuable products (Jarboe et al., 2013).
Conversion to Furan Derivatives for New Materials
The conversion of biomass to furan derivatives, such as 5-hydroxymethylfurfural (HMF), highlights the potential of using renewable resources for producing industrial chemicals, fuels, and materials. Research in this area demonstrates the versatility of furan compounds and their derivatives for various applications, suggesting a potential avenue for the utilization of 4-(hydroxyimino)-4,5,6,7-tetrahydro-1-benzofuran-2-carboxylic acid in the development of new materials and chemicals (Chernyshev et al., 2017).
Mechanism of Action
Future Directions
properties
IUPAC Name |
(4Z)-4-hydroxyimino-6,7-dihydro-5H-1-benzofuran-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c11-9(12)8-4-5-6(10-13)2-1-3-7(5)14-8/h4,13H,1-3H2,(H,11,12)/b10-6- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSOVEXHEJLZMQS-POHAHGRESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(O2)C(=O)O)C(=NO)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C(C=C(O2)C(=O)O)/C(=N\O)/C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4Z)-4-hydroxyimino-6,7-dihydro-5H-1-benzofuran-2-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(3R*,4R*)-1-(1-benzofuran-2-ylmethyl)-3-hydroxypiperidin-4-yl]isonicotinamide](/img/structure/B5559548.png)


![N-[2-(methylthio)phenyl]-2-furamide](/img/structure/B5559564.png)
![4-[(4-bromobenzylidene)amino]-6-tert-butyl-3-(methylthio)-1,2,4-triazin-5(4H)-one](/img/structure/B5559566.png)
![5-methyl-7-{4-[(3-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-1-piperazinyl}[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5559572.png)
![2-[(phenylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5559577.png)
![5-[(4-chlorobenzoyl)amino]isophthalic acid](/img/structure/B5559590.png)
![2-{[5-(2-chlorophenyl)-2-furyl]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B5559591.png)
![(4-fluorophenyl)[3-(2-hydroxyphenyl)-1H-pyrazol-4-yl]methanone](/img/structure/B5559592.png)

![3-isobutyl-1-methyl-N-{2-[(3-methyl-2-pyridinyl)amino]ethyl}-1H-pyrazole-5-carboxamide](/img/structure/B5559602.png)
![4-(3,5-dimethylphenoxy)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B5559630.png)
![4-{4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]butanoyl}-1,4-oxazepan-6-ol](/img/structure/B5559644.png)